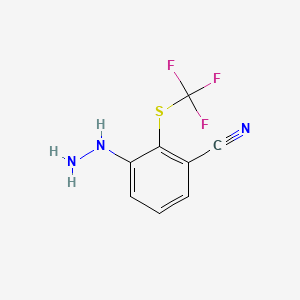
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety.
Preparation Methods
The synthesis of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 3-(Trifluoromethyl)phenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the hydrazine moiety in this compound makes it unique, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6F3N3S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
InChI Key |
XKYXYDKXTUKGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















